# UMI-77 Intravenous Formulation: Technical Support Center

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Compound of Interest		
Compound Name:	UMI-77-d4	
Cat. No.:	B12424452	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful experimental use of UMI-77 for intravenous injection. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented to address potential challenges during your research.

### **Frequently Asked Questions (FAQs)**

Q1: What is UMI-77 and what is its primary mechanism of action?

A1: UMI-77 is a selective small-molecule inhibitor of Myeloid Cell Leukemia-1 (McI-1), an anti-apoptotic protein belonging to the BcI-2 family.[1][2][3] UMI-77 binds to the BH3 binding groove of McI-1 with a high affinity (Ki of approximately 490 nM), preventing it from sequestering pro-apoptotic proteins like Bax and Bak.[2][4] This disruption blocks the heterodimerization of McI-1 with Bax and Bak, leading to the activation of the intrinsic apoptotic pathway, characterized by cytochrome c release and caspase-3 activation.[2][4] More recent studies have also identified UMI-77 as an inducer of mitophagy, a process of selective autophagy of mitochondria.[5][6][7]

Q2: In which research areas is UMI-77 commonly used?

A2: UMI-77 is primarily utilized in cancer research, particularly in studies involving pancreatic cancer, where it has demonstrated potent anti-tumor activity both in vitro and in vivo.[2][3][4] It is also being investigated for its role in inducing mitophagy, which has implications for research in neurodegenerative diseases, such as Alzheimer's, and renal conditions like renal fibrosis.[5] [7][8]







Q3: What is the recommended solvent for preparing a UMI-77 stock solution?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of UMI-77.[1][9] It is highly soluble in DMSO, reaching concentrations of approximately 93 mg/mL.[1][9] It is advised to use fresh, moisture-free DMSO, as absorbed moisture can reduce solubility.[1] For long-term storage, it is best to store the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles.[3][9]

Q4: Can UMI-77 be administered in vivo? What is a typical dosage?

A4: Yes, UMI-77 has been successfully used for intravenous (i.v.) administration in animal models, such as BxPC-3 xenograft mouse models.[1][4] A commonly cited therapeutic dose is 60 mg/kg, which has been shown to inhibit tumor growth without causing significant weight loss or other signs of toxicity in SCID mice.[1][3][10][11]

#### **Troubleshooting Guide**

## Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Solution
Precipitation observed during formulation of intravenous solution.	- The solubility of UMI-77 is poor in aqueous solutions.[9] - Improper mixing of cosolvents.	- Ensure a clear stock solution in DMSO is achieved first. For higher concentrations, gentle warming at 37°C or sonication may be necessary.[3] - Follow a sequential addition of cosolvents as recommended in the formulation protocols. For example, add the DMSO stock to PEG300, mix, then add Tween-80, mix, and finally add saline.[9] - Prepare the final diluted solution immediately before use for optimal results.
Inconsistent or no biological effect observed in cell-based assays.	- Incorrect dosage or concentration used Degradation of the UMI-77 compound Cell line resistance.	- Verify the IC50 values for your specific cell line. For instance, BxPC-3 and Panc-1 cells are sensitive to UMI-77 with IC50 values in the low micromolar range (3.4 μM and 4.4 μM, respectively).[4][11] - Ensure proper storage of the stock solution (at -20°C or -80°C).[9][10] - Confirm the expression levels of McI-1 in your cell line, as sensitivity to UMI-77 can correlate with McI-1 expression.[11]
Signs of toxicity in animal models (e.g., weight loss).	- The administered dose is too high.	- The maximum tolerated dose (MTD) should be determined for your specific animal model and strain. While 60 mg/kg has been reported as safe in SCID mice, an increase to 80 mg/kg



		resulted in severe weight loss.  [10][11] - Closely monitor the health of the animals throughout the experiment.
Difficulty in reproducing in vivo anti-tumor efficacy.	- Suboptimal formulation leading to poor bioavailability Insufficient dosing frequency or duration.	- Use a validated formulation for intravenous injection to ensure the compound remains in solution upon administration A typical effective treatment regimen has been reported as daily administration for 5 consecutive days a week for two weeks.[3][10][11]

### **Data and Formulation Tables**

Table 1: UMI-77 Binding Affinity and Inhibitory Concentrations

Parameter	Value	Target/Cell Line	Reference
Ki (Binding Affinity)	490 nM	McI-1	[1][2]
5.33 μΜ	A1/Bfl-1	[9]	
8.19 μΜ	Bcl-w	[9]	_
23.83 μΜ	Bcl-2	[9]	_
32.99 μΜ	Bcl-xL	[9]	_
IC50 (Cell Growth Inhibition)	3.4 μΜ	BxPC-3	[1][4]
4.4 μΜ	Panc-1	[1][4]	
5.5 μΜ	Capan-2	[1][11]	_
12.5 μΜ	MiaPaCa-2	[1][4]	_
16.1 μΜ	AsPC-1	[1][4]	_



Table 2: Solubility of UMI-77

Solvent	Solubility	Reference
DMSO	~93 mg/mL (~198.6 mM)	[1][9]
Ethanol	≥7.2 mg/mL	[3]
Water	<1 mg/mL (insoluble)	[9]

Table 3: Example Formulations for Intravenous Injection



Formulation Components	Sequential Preparation Steps	Final Concentration	Reference
Formulation 1 (Selleck Chemicals)	1. Prepare a 120 mg/mL stock in DMSO. 2. Add 50 μL of DMSO stock to 300 μL of PEG300 and mix until clear. 3. Add 650 μL of ddH <sub>2</sub> O to a final volume of 1 mL.	Varies based on stock	[1]
Formulation 2 (InvivoChem)	1. Prepare a 25 mg/mL stock in DMSO. 2. Add 100 μL of DMSO stock to 400 μL of PEG300 and mix. 3. Add 50 μL of Tween-80 and mix. 4. Add 450 μL of saline to a final volume of 1 mL.	≥ 2.5 mg/mL	[9]
Formulation 3 (MedChemExpress)	1. Prepare a stock solution in DMSO. 2. Add 10% DMSO stock to 90% (20% SBE-β-CD in Saline) and mix.	2.5 mg/mL (suspension, may require sonication)	[10][11]

## **Experimental Protocols**

Protocol 1: In Vitro Cell Growth Inhibition Assay

- Cell Culture: Culture human pancreatic cancer cell lines (e.g., BxPC-3, Panc-1) in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS.[1]
- Cell Seeding: Seed cells in 96-well plates at a suitable density and allow them to attach overnight.



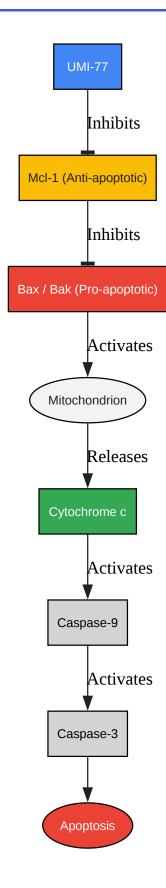
- Compound Preparation: Prepare a serial dilution of UMI-77 in the culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).</li>
- Treatment: Treat the cells with increasing concentrations of UMI-77 for a specified duration (e.g., 4 days).[1]
- Viability Assessment: Determine cell viability using a suitable assay, such as WST-8.[1]
- Data Analysis: Calculate the IC50 value by performing a nonlinear regression analysis of the dose-response curve.

#### Protocol 2: In Vivo Xenograft Mouse Model

- Animal Model: Use immunocompromised mice, such as ICR-SCID mice.[1]
- Tumor Implantation: Subcutaneously implant human pancreatic cancer cells (e.g., BxPC-3) into the flanks of the mice.[4]
- Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., ~60 mg).
   Randomly assign animals to treatment and vehicle control groups.[4]
- Formulation Preparation: Prepare the UMI-77 intravenous formulation immediately before use, following one of the validated protocols (see Table 3).
- Administration: Administer UMI-77 intravenously at the desired dosage (e.g., 60 mg/kg)
  according to the planned schedule (e.g., daily for 5 days per week for 2 weeks).[10][11] The
  vehicle control group should receive the formulation without UMI-77.
- Monitoring: Monitor tumor size and animal weight throughout the experiment.[10]
- Endpoint Analysis: At the end of the study, euthanize the animals and harvest the tumors for further analysis, such as western blotting for apoptotic markers.[2][4]

### **Visualized Pathways and Workflows**

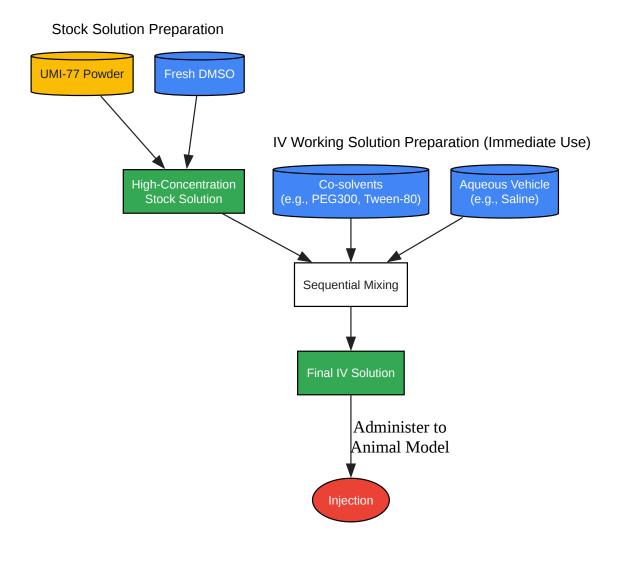




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Caption: UMI-77 induced intrinsic apoptosis pathway.





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Caption: Workflow for preparing UMI-77 for intravenous injection.

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#### Troubleshooting & Optimization





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